molecular formula C39H46N14O6 B12391870 STING agonist-28

STING agonist-28

Cat. No.: B12391870
M. Wt: 806.9 g/mol
InChI Key: IPBILADXPHVMDB-BQYQJAHWSA-N
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Description

STING agonist-28 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-28 involves several steps, starting with the preparation of key intermediates. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. The synthesis typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase efficiency and yield. The use of automated systems and advanced purification methods ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

STING agonist-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

STING agonist-28 activates the STING pathway by binding to the STING protein on the endoplasmic reticulum. This binding triggers the oligomerization of STING and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines. These cytokines activate various immune cells, including dendritic cells, macrophages, and T cells, resulting in enhanced immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H46N14O6

Molecular Weight

806.9 g/mol

IUPAC Name

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(2-morpholin-4-ylethoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide

InChI

InChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+

InChI Key

IPBILADXPHVMDB-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7

Origin of Product

United States

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